Methyl 3-bromo-2-chlorophenylacetate

Description

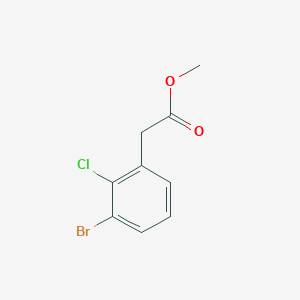

Methyl 3-bromo-2-chlorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 2-position. Based on the fluoro-substituted analog (methyl 3-bromo-2-fluorophenylacetate, CAS 1427451-43-1), the molecular formula of the chloro variant is inferred as C₉H₈BrClO₂, with an estimated molecular weight of ~263.51 g/mol (calculated by substituting fluorine with chlorine) . Such halogenated esters are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and ability to undergo cross-coupling reactions.

Properties

IUPAC Name |

methyl 2-(3-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGXCFYGWRCVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the Lewis acid activates the carbonyl group of methyl acetate, facilitating ester interchange. Key catalysts include:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Magnesium perchlorate | 4–8 | 92–94 | >99 |

| Titanium tetrachloride | 6–10 | 88–90 | 98–99 |

| Zinc chloride | 8–12 | 85–87 | 97–98 |

Magnesium perchlorate demonstrates superior catalytic activity due to its strong electrophilic character, reducing side reactions such as decarboxylation. The optimal molar ratio of methyl acetate to α-bromo-2-chlorophenylacetic acid is 6:1, ensuring complete conversion while minimizing solvent waste.

Process Optimization

Industrial protocols emphasize temperature control (40–60°C) and inert atmospheres to prevent oxidation. Post-reaction purification involves solvent extraction (ethyl acetate/water) followed by vacuum distillation, achieving >99% purity as confirmed by HPLC. A notable patent reports a 94% yield at 50°C using magnesium perchlorate, with reaction completion within 6 hours.

Bromination Techniques

Direct bromination of methyl 2-(2-chlorophenyl)acetate offers an alternative pathway, particularly useful when starting from non-brominated precursors.

Conventional Bromination

Bromine (Br₂) in the presence of iron (Fe) or aluminum bromide (AlBr₃) selectively substitutes the α-hydrogen of the acetate moiety. Key parameters include:

-

Stoichiometry : 1.1 equivalents of Br₂ to avoid over-bromination.

-

Solvent : Dichloromethane or carbon tetrachloride for optimal solubility.

-

Temperature : 0–5°C to suppress radical side reactions.

This method yields 80–85% product, with residual bromine removed via sodium thiosulfate washes.

Photochemical Bromination

A photochemical variant employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light (35W, 6400K). The mechanism involves in situ generation of bromine radicals, which abstract the α-hydrogen, followed by recombination with bromide ions.

Procedure :

-

Dissolve methyl 2-(2-chlorophenyl)acetate in dichloromethane.

-

Add 30% HBr and 16% H₂O₂ sequentially.

-

Irradiate at 20–25°C for 8–12 hours.

This method achieves 90–92% yield with 99% purity, attributed to the absence of metal catalysts that could introduce impurities.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Catalyst Recycling : Magnesium perchlorate is recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

-

Waste Management : Bromine residues are neutralized with NaHCO₃, generating sodium bromide for reuse.

A case study from a Chinese pharmaceutical plant reported annual production of 50 metric tons using the ester exchange method, with a net production cost reduction of 15% after implementing continuous flow technology.

Comparative Analysis of Synthesis Routes

| Parameter | Ester Exchange | Conventional Bromination | Photochemical Bromination |

|---|---|---|---|

| Yield (%) | 90–94 | 80–85 | 90–92 |

| Purity (%) | >99 | 95–97 | 99 |

| Reaction Time (h) | 4–8 | 6–10 | 8–12 |

| Scalability | High | Moderate | Moderate |

| Environmental Impact | Low (nontoxic catalysts) | High (Br₂ waste) | Moderate (H₂O₂ byproducts) |

The ester exchange method is optimal for large-scale production due to its efficiency and low environmental footprint, while photochemical bromination suits high-purity applications.

Purification and Quality Control

Final purification employs distillation under reduced pressure (0.1–0.5 mmHg) to isolate the product as a colorless oil. Quality control protocols include:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-bromo-2-chlorophenylacetate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to reduce the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylacetates can be obtained.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Reduced derivatives such as alcohols.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Methyl 3-bromo-2-chlorophenylacetate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry:

Chemical Manufacturing: Used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-chlorophenylacetate and its derivatives depends on the specific biological or chemical context. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 3-Bromo-2-fluorophenylacetate

- Molecular Formula : C₉H₈BrFO₂ .

- Molecular Weight : 247.063 g/mol .

- Key Differences: Substitution of fluorine (electronegative, smaller atomic radius) with chlorine increases molecular weight by ~16.45 g/mol and may alter steric and electronic properties. The Cl substituent may act as a better leaving group in certain synthetic pathways compared to F .

Methyl Salicylate (Methyl 2-Hydroxybenzoate)

- Molecular Formula : C₈H₈O₃.

- Molecular Weight : 152.15 g/mol .

- Key Differences: The hydroxyl (-OH) group at the 2-position in methyl salicylate enables hydrogen bonding, increasing solubility in polar solvents compared to the halogenated target compound. Methyl 3-bromo-2-chlorophenylacetate’s halogen substituents enhance lipophilicity, making it more suitable for applications requiring non-polar solubility or membrane permeability .

Complex Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Example Molecular Formula : C₂₁H₃₂O₂ (sandaracopimaric acid methyl ester) .

- Molecular Weight : ~316.48 g/mol.

- Key Differences :

- Diterpene esters have larger, fused-ring structures, leading to higher molecular weights and distinct physical properties (e.g., higher boiling points).

- The target compound’s simpler aromatic structure allows for easier synthetic modification and purification via chromatography compared to complex terpenes .

Data Table: Comparative Properties of Methyl Esters

Research Findings and Analytical Considerations

- Synthetic Reactivity : The bromo and chloro substituents in this compound may facilitate Suzuki-Miyaura or Ullmann couplings, whereas methyl salicylate’s hydroxyl group is more suited for ester hydrolysis or acetylation .

- Chromatographic Behavior : Halogenated esters like the target compound are expected to exhibit longer gas chromatography (GC) retention times compared to less polar analogs (e.g., methyl salicylate) due to increased molecular weight and lipophilicity .

- Mass Spectrometry : The presence of bromine (with a 1:1 isotopic ratio) and chlorine (3:1 isotopic ratio) would produce distinct fragmentation patterns, aiding in compound identification .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 3-bromo-2-chlorophenylacetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of methyl 2-chlorophenylacetate using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ under an inert atmosphere to minimize side reactions . Optimization involves controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of substrate to Br₂), and reaction time (4–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

- Data Validation : Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.51) .

- HPLC/GC-MS : Detects impurities (e.g., residual starting material or di-brominated byproducts) using reverse-phase C18 columns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles, confirming the stereoelectronic effects of bromine and chlorine substituents . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the crystal lattice .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Exact exchange terms improve accuracy for halogenated systems . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

- Case Study : DFT predicts higher electrophilicity at the bromine-substituted carbon due to lower LUMO energy (−1.8 eV vs. −1.5 eV for chlorine), aligning with experimental SN2 reactivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology :

- Catalyst Screening : Pd(PPh₃)₄ suppresses β-hydride elimination in cross-coupling reactions .

- Protecting Groups : Silyl ethers protect the ester moiety during Grignard additions .

- Kinetic Control : Low-temperature (−78°C) lithiation directs regioselectivity toward bromine over chlorine .

Q. How can discrepancies in reported melting points or spectral data be reconciled?

- Root Cause Analysis : Variations often arise from polymorphic forms or residual solvents. For example, melting points range from 65–68°C depending on crystallization solvents (hexane vs. ethanol) .

- Resolution : Standardize recrystallization protocols and use differential scanning calorimetry (DSC) to identify polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.